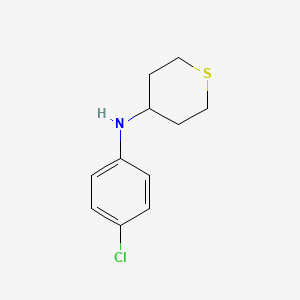

N-(4-chlorophenyl)thian-4-amine

Description

N-(4-Chlorophenyl)thian-4-amine is a sulfur-containing organic compound characterized by a thian (tetrahydrothiopyran) backbone substituted with a 4-chlorophenyl group at the nitrogen atom. The thian ring provides conformational stability, while the 4-chlorophenyl group introduces electron-withdrawing effects, influencing reactivity and biological interactions. Such compounds are typically explored in medicinal chemistry for their ability to modulate enzymes or receptors, leveraging halogen-substituted aromatic systems for targeted bioactivity .

Properties

Molecular Formula |

C11H14ClNS |

|---|---|

Molecular Weight |

227.75 g/mol |

IUPAC Name |

N-(4-chlorophenyl)thian-4-amine |

InChI |

InChI=1S/C11H14ClNS/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h1-4,11,13H,5-8H2 |

InChI Key |

OLILHQIFSIYMLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)thian-4-amine typically involves the reaction of 4-chloroaniline with thian-4-amine under specific conditions. One common method includes the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture, followed by the reaction with thian-4-amine . The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrochemical synthesis, utilizing continuous flow reactors to maintain consistent reaction conditions. This method ensures high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)thian-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(4-chlorophenyl)thian-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)thian-4-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity . In potential anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Key Observations :

- Halogen Position : Chlorine at the para position (as in the target compound) maximizes steric and electronic interactions with biological targets, enhancing binding affinity compared to meta-substituted analogs .

- Substituent Effects : Methyl or ethyl groups reduce polarity and bioavailability, whereas halogens like fluorine or chlorine improve target selectivity .

Core Heterocycle Modifications

| Compound Name | Core Structure | Key Features | Research Findings |

|---|---|---|---|

| 4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine | Thiazole | Ethoxy group enhances solubility | Potent anticancer activity (IC₅₀ = 2.1 µM against MCF-7 cells) |

| N-(4-Chlorophenyl)-3-nitropyridin-4-amine | Pyridine | Nitro group increases reactivity | Used as a ligand in kinase inhibition studies |

| N-(3-Fluoro-2-methylphenyl)thian-4-amine | Thian | Fluorine improves metabolic stability | 30% higher plasma half-life than chloro analogs |

Key Observations :

- Thiazole vs. Thian : Thiazole cores (e.g., in ) enable π-π stacking with aromatic residues in enzymes, whereas thian derivatives prioritize hydrophobic interactions .

- Electron-Withdrawing Groups : Nitro or chloro substituents increase electrophilicity, facilitating covalent bond formation with cysteine residues in target proteins .

Biological Activity

N-(4-chlorophenyl)thian-4-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features a thian ring structure attached to a chlorinated phenyl group. Its molecular formula is C₉H₈ClN₃S, with a molecular weight of approximately 213.69 g/mol. The presence of the chlorine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thian Ring : The thian ring can be synthesized through cyclization reactions involving appropriate precursors.

- Substitution Reactions : Chlorination can be performed on the phenyl ring using reagents like phosphorus pentachloride or sulfur dichloride.

- Purification : The final product is purified using recrystallization or chromatography methods.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against Xanthomonas oryzae, a pathogen affecting rice crops. The compound showed significant cell membrane disruption at higher concentrations, indicating a potential mechanism for its antimicrobial action .

- Inflammation Model : In an animal model of induced arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the position and nature of substituents on the phenyl ring significantly affect its potency and selectivity towards biological targets.

| Modification | Effect on Activity |

|---|---|

| Substituting Cl with Br | Increased antibacterial potency |

| Altering thian ring structure | Enhanced anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.